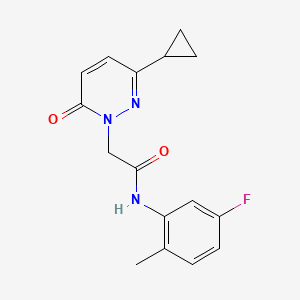
3-chloro-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-N’-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide” is a chemical compound with the molecular formula C7H4ClF3N2O2 and a molecular weight of 240.57 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: C1=C(C=NC(=C1Cl)C(=O)NO)C(F)(F)F . This string represents the structure of the molecule in a linear format, including the positions of the chloro, hydroxy, trifluoromethyl groups, and the pyridinecarboximidamide core.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.609±0.06 g/cm3 and a predicted pKa of 6.89±0.50 . It has a melting point of 161-162°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
Aromatic diamine monomers containing both pyridine and fluorine, such as those derived from similar pyridine and fluorine-containing compounds, have been synthesized and used to produce novel aromatic polyimides. These polyimides exhibit excellent solubility in various solvents and possess good thermal stability. The incorporation of pyridine and fluorine into polyimides enhances their solubility and thermal properties, making them suitable for high-performance applications (Zhang et al., 2007).
Heterocyclic Chemistry and Synthesis
The chemistry of pyridine derivatives, including those with trifluoromethyl groups, is crucial in the synthesis of pesticides and other heterocyclic compounds. These derivatives serve as key intermediates in the development of compounds with potential biological and agricultural applications (Lu Xin-xin, 2006).
Organic Chemistry and Peptide Synthesis
Trifluoroacetates of N-hydroxyimide derivatives are synthesized for their use as reagents in peptide synthesis, showcasing the versatility of fluorine-containing pyridine derivatives in facilitating the formation of peptide bonds and the elongation of peptides. This illustrates the compound's role in advancing peptide chemistry and its synthesis applications (Sakakibara & Inukai, 1965).
Molecular Design and Crystallography
The study of crystal structures of related chloro and trifluoromethyl-substituted pyridine compounds at low temperatures provides insights into the molecular design, revealing the formation of hydrogen bonds and the alternation of bond lengths. This research contributes to the understanding of molecular interactions and design principles in crystal engineering (Rybakov et al., 2001).
Insecticidal Activity
Compounds containing both a pyridine ring and chloro-trifluoropropenyl groups have been studied for their potential insecticidal activity. The synthesis of such compounds and the exploration of their biological activity highlight the potential application of 3-chloro-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide derivatives in developing new insecticides (Dongqing Liu et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-N'-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14-15/h1-2,15H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKGVOPVZKZMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=NO)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)/C(=N/O)/N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2750389.png)
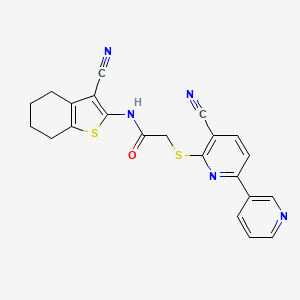
![N-phenyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2750393.png)
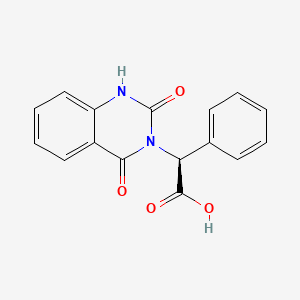

![2-[(1-Fluorocyclopropyl)methyl-(1-methyl-5-oxopyrrolidin-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2750397.png)
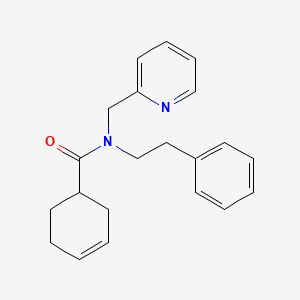
![1-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2750401.png)
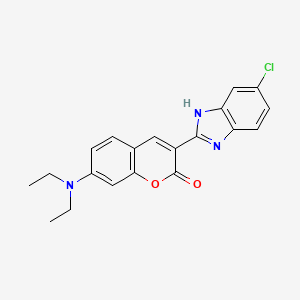
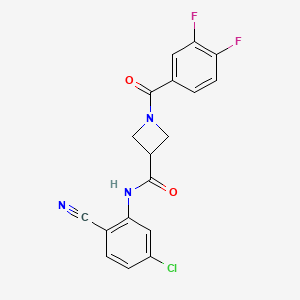
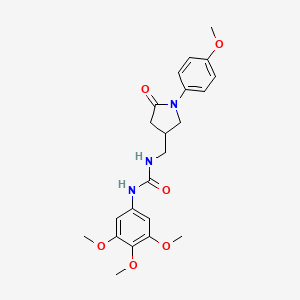
![4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2750407.png)
